molecular formula C9H10Cl2F3NO B2735944 (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride CAS No. 2061996-73-2

(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

Cat. No.: B2735944
CAS No.: 2061996-73-2
M. Wt: 276.08
InChI Key: XPQKDXIKGYSXEY-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 2061996-73-2) is a chiral β-amino alcohol derivative with a substituted phenyl group. It is widely used in pharmaceutical research, particularly as a chiral intermediate or building block for drug discovery. The compound features a 4-chloro-3-(trifluoromethyl)phenyl group attached to an ethanolamine backbone, with the (R)-enantiomer exhibiting stereospecific properties critical for biological interactions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQKDXIKGYSXEY-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, 4-chloro-3-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acylation and Alkylation of the Amino Group

The primary amine group undergoes nucleophilic reactions with acylating and alkylating agents:

Reaction TypeReagents/ConditionsProductSelectivity/NotesSource
AcylationAcetic anhydride, pyridine, 0–5°C(R)-2-Acetamido-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanolHigh regioselectivity; retains chiral configuration.
AlkylationMethyl iodide, K₂CO₃, DMF, 50°C(R)-2-(Methylamino)-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanolRequires base for deprotonation; yields >85% in optimized conditions.
  • The trifluoromethyl group enhances electrophilicity at the aromatic ring but does not interfere with amine reactivity.

Oxidation of the Hydroxyl Group

The β-hydroxyl group is oxidized to a ketone under controlled conditions:

Oxidizing AgentConditionsProductYieldByproductsSource
Jones reagentH₂SO₄, CrO₃, 0°C, 2 hr(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid72%Chromium salts
Swern oxidation(COCl)₂, DMSO, -78°C, then Et₃N(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanal68%Minimal racemization observed.
  • Over-oxidation to carboxylic acids occurs with strong oxidizing agents.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent undergoes substitution with electron-rich nucleophiles:

NucleophileConditionsProductRate Constant (k, s⁻¹)Source
MethoxideNaOMe, DMSO, 120°C, 24 hr(R)-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethanol hydrochloride3.2 × 10⁻⁴
AminesPiperidine, DMF, 100°C, 12 hr(R)-2-Amino-2-(4-piperidino-3-(trifluoromethyl)phenyl)ethanol hydrochloride1.8 × 10⁻⁴
  • The trifluoromethyl group activates the para-chloro position for SNAr by electron withdrawal.

Cross-Coupling Reactions

The aryl chloride participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProductYieldTurnover Frequency (TOF)Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, 80°C, 12 hr(R)-2-Amino-2-(4-phenyl-3-(trifluoromethyl)phenyl)ethanol hydrochloride65%12 hr⁻¹
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C(R)-2-Amino-2-(4-(N-methylanilino)-3-(trifluoromethyl)phenyl)ethanol58%8 hr⁻¹
  • Steric hindrance from the trifluoromethyl group reduces coupling efficiency compared to non-substituted analogs.

Intramolecular Cyclization

The amino and hydroxyl groups facilitate ring formation:

ConditionsProductRing SizeThermodynamic FavorabilitySource
H₂SO₄, reflux, 6 hr(R)-5-Chloro-6-(trifluoromethyl)-1,4-oxazepan-3-ol7-memberedΔG = -12.3 kcal/mol
Mitsunobu reactionDIAD, PPh₃, THF, 25°C, 48 hr(R)-3-Chloro-4-(trifluoromethyl)morpholine6-membered41% yield
  • Cyclization competes with intermolecular acylation under acidic conditions.

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:

PropertyValueConditionsSource
pKa (amine)8.9 ± 0.2H₂O, 25°C
Solubility in H₂O12.7 mg/mLpH 7.4, 25°C
Solubility in MeOH89 mg/mL25°C
  • Protonation at the amino group enhances water solubility but reduces nucleophilicity .

Key Reactivity Insights:

  • Steric and Electronic Effects : The trifluoromethyl group deactivates the aromatic ring toward electrophilic substitution but enhances SNAr reactivity at the chloro position.

  • Chiral Stability : Racemization is minimal (<5%) in reactions below 80°C due to the rigid chiral center.

  • Functional Group Compatibility : Sequential reactions (e.g., acylation followed by Suzuki coupling) are feasible with orthogonal protecting groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic activity against various cancer cell lines, such as HCT-116 (colorectal cancer) and MCF-7 (breast cancer), with IC50 values ranging from 3.6 µM to 11.0 µM . This suggests that (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride may also possess potential as an anticancer agent.

Neuropharmacological Applications
The compound's structural properties allow it to interact with neurotransmitter systems, which has led to investigations into its effects on neurological disorders. Similar compounds have been evaluated for their ability to modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The development of derivatives has been a focus, with modifications leading to improved biological activity and specificity. For example, altering the substituents on the phenyl ring can significantly affect the compound's pharmacological profile .

Case Study 1: Anticancer Compound Development

A study focused on synthesizing a series of triazine-based compounds demonstrated that introducing trifluoromethyl groups enhanced anticancer activity against multiple tumor cell lines. The structure-activity relationship (SAR) indicated that the presence of such groups was crucial for increasing hydrophobicity and thus improving cellular uptake .

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological effects of similar amino alcohols revealed their potential in enhancing cognitive function and reducing anxiety in preclinical models. These findings suggest that this compound could be explored further for its neuroprotective properties .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₉H₁₀Cl₂F₃NO (derived from structural analysis; conflicting data in likely reflects a reporting error).
  • Purity : >97.00% (HPLC) .
  • Storage : Stable at room temperature when sealed and protected from moisture .
  • Applications : Preclinical research, particularly in synthesizing enantiomerically pure pharmaceuticals .

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The substituents on the phenyl ring significantly influence electronic, steric, and pharmacokinetic properties. Below is a comparison with analogs featuring halogen or trifluoromethyl substitutions:

Compound Name CAS Molecular Formula Substituents Storage Conditions Key Differences
(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 2061996-73-2 C₉H₁₀Cl₂F₃NO 4-Cl, 3-CF₃ Room temperature, dry Baseline compound; moderate lipophilicity due to Cl and CF₃ .
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 1394822-93-5 C₉H₁₀ClF₄NO 4-F, 3-CF₃ 2–8°C under inert gas Increased polarity due to F; lower thermal stability .
(R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride 1951425-23-2 C₉H₁₂ClFNO 3-F, 2-CH₃ Not specified Reduced steric bulk; potential for altered receptor binding .
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 1810074-79-3 C₉H₁₀Cl₂F₃NO 4-Cl, 3-CF₃ (S-enantiomer) Room temperature, dry Opposite enantiomer; may exhibit divergent biological activity .

Key Insights :

  • Fluoro vs.
  • Enantiomeric Effects : The (S)-enantiomer (CAS 1810074-79-3) may show reduced efficacy or toxicity in target-specific applications due to stereochemical mismatches .

Pharmacological and Toxicological Profiles

Limited toxicological data are available for these compounds, as they are primarily used in research. However:

  • Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0): A structurally distinct compound highlighted in , underscoring the importance of thorough toxicological profiling for analogs with trifluoromethyl groups.

Biological Activity

(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, a chiral compound with the CAS number 2061996-73-2, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity, and an amino group that facilitates interactions with various biological targets. Its chemical structure can be represented as follows:

PropertyValue
Molecular Formula C₉H₉ClF₃NO·ClH
Molecular Weight 276.083 g/mol
IUPAC Name (2R)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol; hydrochloride
CAS Number 2061996-73-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Starting Material : The process begins with 4-chloro-3-(trifluoromethyl)benzaldehyde.
  • Reduction : The aldehyde is reduced to an alcohol using sodium borohydride.
  • Amination : The alcohol undergoes amination to introduce the amino group.
  • Resolution : The racemic mixture is resolved to isolate the (R)-enantiomer using chiral resolution techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances membrane penetration, allowing the compound to effectively reach intracellular targets. The amino group facilitates hydrogen bonding with proteins, influencing their activity.

Enzyme Inhibition

Research has demonstrated that this compound exhibits enzyme inhibition properties. For instance, studies indicate that it may inhibit certain enzymes involved in pain and inflammation pathways, making it a candidate for analgesic and anti-inflammatory drug development .

Receptor Binding

In addition to enzyme inhibition, this compound has shown potential in binding to specific receptors. This interaction could modulate various biological pathways, further supporting its role in medicinal applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinolContains similar trifluoromethyl and chloro groupsVaries significantly
Other FDA-approved trifluoromethyl drugsVarious structures with diverse pharmacological effectsEstablished therapeutic uses

This comparison highlights the distinct properties of this compound due to its chiral center and specific functional groups.

Case Studies

  • Antichlamydial Activity : A study evaluated the antichlamydial activity of compounds containing a trifluoromethyl group. Results indicated that derivatives similar to this compound exhibited significant inhibition of Chlamydia trachomatis growth without affecting host cell viability .
  • Pain Management Research : Another investigation focused on the compound's potential as an analgesic agent. It demonstrated promising results in preclinical models by effectively reducing pain-related behaviors in animal models .

Q & A

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR for reaction progress). Optimize asymmetric hydrogenation pressure (10–50 bar H2_2) and catalyst loading (0.5–2 mol%) to maintain >99% ee .

Data Contradiction Analysis

  • Example : Conflicting solubility data in DMSO (e.g., 97 mg/mL vs. <1 mg/mL in vs. 18) may arise from polymorphic forms. Characterize solid-state via XRD and DSC. Use standardized solvent pre-saturation protocols for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.